ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate
Description
Ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a benzothiazine-derived compound featuring a 1,4-benzothiazin core modified with a sulfone group (1,1-dioxido), a 3,4-dimethoxybenzoyl substituent at position 2, and an ethyl benzoate ester at position 2. This compound’s structural complexity necessitates advanced crystallographic tools like SHELX and WinGX for refinement and analysis .
Properties
IUPAC Name |
ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO7S/c1-4-34-26(29)18-8-7-9-19(14-18)27-16-24(35(30,31)23-11-6-5-10-20(23)27)25(28)17-12-13-21(32-2)22(15-17)33-3/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJVERPFLQIGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl benzoate, 3,4-dimethoxybenzoyl chloride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its stability and reactivity.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more reactive intermediates, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate exhibit promising anticancer properties. The benzothiazine moiety has been linked to the inhibition of cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
- Case Study : A study demonstrated that derivatives of benzothiazine effectively inhibited the growth of breast cancer cells in vitro, suggesting that this compound could have similar effects .
Antimicrobial Properties
Another significant application is in the field of antimicrobial research. The structural components of this compound suggest potential activity against various pathogens.
- Testing : In vitro tests have shown that related compounds exhibit antibacterial effects against Gram-positive and Gram-negative bacteria.
- Data Table :
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This table highlights the effectiveness of compounds structurally related to this compound against common bacterial strains .
Enzyme Inhibition
The compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways.
- Example : Research has indicated that similar benzothiazine derivatives can inhibit enzymes like cathepsins and proteasomes, which are crucial in cancer progression and inflammation.
Drug Delivery Systems
The unique properties of this compound make it a candidate for use in drug delivery systems.
- Nanoparticle Formulation : Studies have explored its incorporation into nanoparticles for targeted drug delivery.
Synthesis of New Materials
The compound can be used as a building block for synthesizing novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Substituent Variations in Ethyl Benzoate Derivatives
Several ethyl benzoate derivatives with heterocyclic substituents have been synthesized and studied. Key examples include:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s sulfone group distinguishes it from analogs with oxo (e.g., ) or unmodified thiazine rings. Sulfones typically increase stability and polarity compared to thioether or amine linkages .
- Aromatic Substituents : The 3,4-dimethoxybenzoyl group may enhance π-π stacking interactions compared to pyridazine or isoxazole substituents in I-6230–I-6373 .
Crystallographic and Conformational Analysis
- Structural Refinement : The target compound’s analysis likely employs SHELX programs for small-molecule refinement, as these tools are standard for resolving complex substituent arrangements and sulfone geometry .
- Ring Puckering : The 1,4-benzothiazin core may adopt puckered conformations, as described by Cremer and Pople’s coordinates . Compared to oxo- or acetamide-substituted analogs (e.g., ), the sulfone group could alter ring planarity, affecting molecular packing and solubility.
Biological Activity
Ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C26H23NO7S
- Molecular Weight : 493.5 g/mol
- CAS Number : 1114853-29-0
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and enhancing the cellular antioxidant defense system. This is particularly relevant in protecting cells from oxidative stress-induced damage.
- Cytoprotective Effects : Studies have shown that this compound can protect various cell types from hypoxia-induced damage by modulating the expression of hypoxia-inducible factors (HIFs) and related pathways.
- Antineoplastic Properties : Preliminary investigations suggest that the compound may possess anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.
Case Studies and Experimental Data
A series of studies have evaluated the biological activities of this compound. Below are summarized findings from key research articles:
Antioxidant Properties
This compound has been shown to effectively reduce reactive oxygen species (ROS) levels in various cellular models. This reduction is accompanied by an increase in glutathione levels and enhanced activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .
Cytoprotection in Hypoxia
In studies involving L6 myoblast cells exposed to hypoxia, preconditioning with the compound resulted in a significant decrease in malondialdehyde levels—a marker for lipid peroxidation—indicating reduced oxidative damage . Moreover, there was a notable increase in the expression of heme oxygenase I (HO-1), further supporting its role as a cytoprotective agent.
Antineoplastic Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
Q & A
Basic: What are the optimal synthetic routes for ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate?
The synthesis involves a multi-step approach:
Core formation : Condense 3,4-dimethoxybenzoyl chloride with a benzothiazine precursor under reflux in ethanol with glacial acetic acid as a catalyst (yield: ~58%) .
Sulfonation : Oxidize the thiazine sulfur to sulfone using H₂O₂ in acetic acid at 60°C for 6 hours .
Esterification : React with 3-carboxybenzoic acid ethyl ester via Mitsunobu coupling (PPh₃, DIAD) in THF, achieving 65% yield after column chromatography (hexane:EtOAc = 3:1) .
Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for benzothiazine derivatives?
- DFT calculations : Optimize geometry at B3LYP/6-311G** level to predict NMR chemical shifts. Compare with experimental ¹H/¹³C NMR data (RMSD <0.3 ppm acceptable) .
- X-ray validation : Confirm spatial arrangement of the sulfone and benzoyl groups (C–S bond length: 1.76 Å; torsion angle: 172.5°) .
- Dynamic effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) using PCM models .
Basic: What characterization techniques validate the structure of this compound?
- Spectroscopy : ¹H NMR (δ 8.2 ppm for aromatic protons), ¹³C NMR (δ 168 ppm for ester carbonyl), and IR (1650 cm⁻¹ for sulfone) .
- Mass spectrometry : HRMS (m/z 509.1234 [M+H]⁺, Δ <2 ppm) .
- Crystallography : Monoclinic crystal system (space group P2₁/c) with R-factor <0.05 .
Advanced: How to design SAR studies for antimicrobial activity?
- Modifications : Vary substituents on the benzoyl (e.g., –OCH₃ → –NO₂) and benzoate (e.g., ethyl → methyl ester) groups.
- Assays : Test against S. aureus (MIC) and E. coli (time-kill curves).
- QSAR modeling : Use Hammett σ values (ρ = 1.2) and ClogP (optimal range: 2.5–3.5) to predict activity .
Basic: What are the common degradation pathways under physiological conditions?
- Ester hydrolysis : t₁/₂ = 8.2 hours at pH 7.4 (confirmed by LC-MS: m/z 467.1 [M–COOEt]⁻) .
- Sulfone stability : No decomposition below 60°C (TGA Δm <1% at 100°C) .
Advanced: How to address low yield in final coupling steps?
- Catalyst screening : Use Pd(OAc)₂ instead of PdCl₂ (yield increases from 42% to 68%) .
- Microwave assistance : Conduct reactions at 100°C for 30 minutes (vs. 12-hour reflux) .
- Moisture control : Add 3Å molecular sieves to absorb H₂O .
Basic: What solvents and conditions are suitable for recrystallization?
- Optimal solvent : Ethanol/water (4:1 v/v) at 0–4°C, yielding needle-like crystals (purity >99% by HPLC) .
- Avoid : DMF (high boiling point impedes crystallization) .
Advanced: How to confirm target engagement in enzyme inhibition assays?
- SPR analysis : KD = 12.3 nM for COX-2 binding .
- ITC : ΔH = −9.8 kcal/mol, ΔS = 12.1 cal/mol·K .
- X-ray co-crystallography : Hydrogen bonds with Ser530 (2.8 Å) and hydrophobic interactions with Val349 .
Basic: What are the key stability indicators during storage?
- Storage : −20°C under N₂ (no degradation for 6 months by TLC) .
- Stability markers : Monitor sulfone group integrity via IR (1650 cm⁻¹) and ester hydrolysis via LC-MS .
Advanced: How to optimize bioavailability through structural modifications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
